DHODH-IN-17

Description

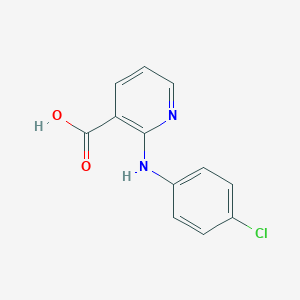

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXIXVLEDGNAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362931 | |

| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16344-26-6 | |

| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DHODH-IN-17: A Technical Guide for Researchers

An In-depth Examination of a Novel Dihydroorotate Dehydrogenase Inhibitor for Acute Myeloid Leukemia Research

Abstract

DHODH-IN-17 is a potent, cell-permeable inhibitor of human dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. As a member of the 2-anilino nicotinic acid class of compounds, this compound has emerged as a valuable chemical probe for investigating the role of pyrimidine metabolism in cancer, particularly in acute myeloid leukemia (AML). By depleting the intracellular pool of pyrimidines, this compound induces a differentiation block in AML cells, representing a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its characterization and use in research.

Core Properties and Mechanism of Action

This compound, with the chemical name 2-(4-chloroanilino)nicotinic acid, is a small molecule inhibitor of human DHODH with an IC50 of 0.40 µM.[1] Its inhibitory activity is directed towards the ubiquinone binding site of the mitochondrial enzyme, thereby blocking the conversion of dihydroorotate to orotate.[2][3] This enzymatic blockade leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for the glycosylation of proteins.[2][4]

Rapidly proliferating cells, such as those in AML, are particularly dependent on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.[3][4] By inhibiting DHODH, this compound effectively starves AML cells of essential building blocks, leading to cell cycle arrest and the induction of myeloid differentiation.[1][2] This mechanism is supported by the observation that the cytostatic and differentiation-inducing effects of DHODH inhibitors can be rescued by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.

Table 1: Chemical and Biological Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-chloroanilino)nicotinic acid | |

| Synonyms | This compound | [1] |

| CAS Number | 16344-26-6 | |

| Molecular Formula | C₁₂H₉ClN₂O₂ | |

| Molecular Weight | 248.67 g/mol | |

| Target | Human Dihydroorotate Dehydrogenase (DHODH) | [1] |

| IC50 | 0.40 µM | [1] |

| Biological Activity | Induction of myeloid differentiation in AML cells | [2] |

Signaling Pathway of DHODH Inhibition in AML

The inhibition of DHODH by this compound instigates a cascade of cellular events that ultimately leads to the differentiation of AML cells. This process is primarily driven by the metabolic stress induced by pyrimidine depletion.

Experimental Protocols

Synthesis of this compound

This compound, or 2-(4-chloroanilino)nicotinic acid, can be synthesized via a nucleophilic aromatic substitution reaction. A general, environmentally friendly procedure involves the reaction of 2-chloronicotinic acid with 4-chloroaniline.

Materials:

-

2-chloronicotinic acid

-

4-chloroaniline

-

Boric acid (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, combine 2-chloronicotinic acid (1 equivalent) and 4-chloroaniline (2 equivalents).

-

Add a catalytic amount of boric acid (e.g., 30 mol%).

-

Heat the reaction mixture to 120°C under solvent-free conditions and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(4-chloroanilino)nicotinic acid.

DHODH Enzymatic Assay

The inhibitory activity of this compound on human DHODH can be determined using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a DMSO-only control.

-

Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

-

Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

AML Cell Differentiation Assay

The ability of this compound to induce differentiation in AML cells can be assessed by monitoring the expression of myeloid differentiation markers, such as CD11b, using flow cytometry.

Materials:

-

AML cell lines (e.g., THP-1, U-937, HL-60)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Uridine (for rescue experiments)

-

Phosphate-buffered saline (PBS)

-

Fluorochrome-conjugated anti-CD11b antibody

-

Flow cytometer

Procedure:

-

Seed AML cells in a multi-well plate at a suitable density.

-

Treat the cells with various concentrations of this compound for 48-96 hours. Include a vehicle control (DMSO).

-

For rescue experiments, co-treat cells with this compound and a surplus of uridine (e.g., 100 µM).

-

After the incubation period, harvest the cells and wash them with PBS.

-

Stain the cells with a fluorochrome-conjugated anti-CD11b antibody according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to determine the percentage of CD11b-positive cells.

-

An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.

Quantitative Data Summary

Table 2: In Vitro Activity of this compound and Related Compounds

| Compound | Assay | Cell Line/Target | Value | Reference(s) |

| This compound | DHODH Inhibition | Human DHODH | IC50: 0.40 µM | [1] |

| Compound 1 | Differentiation | Bone marrow cells | EC50: 3 µM | [1] |

| Compound 1 | Differentiation | THP-1 | EC50: 10.7 µM | [1] |

| Compound 1 * | Differentiation | U-937 | EC50: 6.1 µM | [1] |

*Compound 1 in the primary reference is structurally related to this compound and demonstrates the biological effect of this class of compounds.

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for studying the role of pyrimidine biosynthesis in AML and other proliferative diseases. Its well-defined mechanism of action and potent inhibitory activity make it an excellent probe for dissecting the signaling pathways that link cellular metabolism to cell fate decisions. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, characterize, and utilize this compound in their investigations into novel cancer therapies. Further studies are warranted to explore the full therapeutic potential of DHODH inhibition in preclinical models of AML and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. haematologica.org [haematologica.org]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of DHODH-IN-17 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Dihydroorotate Dehydrogenase (DHODH) as a therapeutic target in Acute Myeloid Leukemia (AML), with a specific focus on the inhibitor DHODH-IN-17. AML is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Recent research has highlighted the dependence of AML cells on the de novo pyrimidine biosynthesis pathway, making DHODH a promising target for therapeutic intervention.[3][4][5]

The Role of DHODH in AML

Dihydroorotate Dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[3][4][5][6][7] These pyrimidines are essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids, which are crucial for rapidly proliferating cells like leukemia cells.[4][5][6] While normal cells can utilize both the de novo and salvage pathways for pyrimidine acquisition, AML cells exhibit a heightened dependence on the de novo pathway, creating a therapeutic window for DHODH inhibitors.[3][8]

Inhibition of DHODH in AML cells leads to a depletion of pyrimidine pools, which in turn induces cell cycle arrest, apoptosis, and, notably, differentiation of the leukemic blasts into more mature myeloid cells.[1][3][4][5][9] This pro-differentiation effect is a key advantage of DHODH inhibitors, as it offers a therapeutic strategy beyond simple cytotoxicity.[9][10]

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the central role of DHODH.

This compound and Other Potent DHODH Inhibitors

This compound is a 2-anilino nicotinic acid derivative identified as a potent inhibitor of human DHODH with an IC50 of 0.40 µM.[11] While specific in-depth studies on this compound in AML are emerging, its activity profile aligns with a class of potent DHODH inhibitors that have demonstrated significant anti-leukemic effects. Several other notable DHODH inhibitors have been extensively studied in AML, providing a strong rationale for the therapeutic potential of this class of compounds, including this compound.

| Inhibitor | Target | IC50 | Key Findings in AML | References |

| This compound | Human DHODH | 0.40 µM | Potent inhibitor with potential for AML research. | [11] |

| Brequinar | Human DHODH | ~1.8 nM | Induces differentiation and apoptosis in AML models both in vitro and in vivo. | [7][9][10] |

| ASLAN003 | DHODH | Potent (up to 100x stronger than 1st gen) | Showed clinical signs of efficacy and was well-tolerated in a Phase 2a study in AML patients. | [12] |

| AG636 | DHODH | Potent | Demonstrates potent and selective activity against multiple AML subtypes in vivo. | [6] |

| PTC299 | DHODH | Potent | Inhibits proliferation of AML and MDS cell lines; synergizes with hypomethylating agents. | [8] |

| Isobavachalcone | DHODH | Potent | Induces apoptosis and differentiation in AML cells, in part through c-MYC suppression. | [1][4][5] |

| SBL-105 | Human DHODH | 48.48 nM | Effective in controlling AML cell proliferation and inducing apoptosis and differentiation. | [13] |

| MEDS433 | Human DHODH | 1.2 nM | Potent inhibitor with pro-apoptotic activity in AML; synergistic with dipyridamole. | [14][15] |

Experimental Protocols for DHODH Inhibitor Target Validation

Validating DHODH as a target for a novel inhibitor like this compound in AML involves a series of in vitro and in vivo experiments.

-

DHODH Enzyme Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on DHODH enzyme activity.

-

Methodology: Recombinant human DHODH protein is used. The assay measures the reduction of a substrate (e.g., DCIP) coupled to the oxidation of dihydroorotate. The IC50 value is calculated from a dose-response curve.

-

-

Cell Viability and Proliferation Assays:

-

Objective: To assess the effect of the inhibitor on the growth of AML cell lines (e.g., THP-1, HL-60, MOLM-13) and primary patient samples.

-

Methodology: Cells are treated with a range of inhibitor concentrations for 72-120 hours. Viability is measured using assays such as MTT, CellTiter-Glo, or by direct cell counting. GI50 (concentration for 50% growth inhibition) values are determined.[13][16]

-

-

Apoptosis Assays:

-

Cell Differentiation Assays:

-

Objective: To evaluate the ability of the inhibitor to induce myeloid differentiation.

-

Methodology: AML cells are treated with the inhibitor, and the expression of myeloid differentiation markers such as CD11b and CD14 is measured by flow cytometry.[1] Morphological changes consistent with differentiation can be assessed by cytochemical staining (e.g., Wright-Giemsa).

-

-

Uridine Rescue Experiments:

-

Objective: To confirm that the observed cellular effects are due to the inhibition of the de novo pyrimidine synthesis pathway.

-

Methodology: Experiments (e.g., cell viability, apoptosis) are repeated in the presence of exogenous uridine. The reversal of the inhibitor's effects by uridine supplementation confirms on-target activity.[5][8][13]

-

Below is a diagram of a typical experimental workflow for the in vitro validation of a DHODH inhibitor.

-

AML Xenograft Models:

-

Objective: To evaluate the anti-leukemic efficacy of the DHODH inhibitor in a living organism.

-

Methodology: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., THP-1, MOLM-13) or patient-derived xenografts (PDX).[9] Once tumors are established or leukemia is engrafted, mice are treated with the inhibitor or vehicle control. Tumor growth, leukemia burden in peripheral blood and bone marrow, and overall survival are monitored.[9][17]

-

Pharmacodynamic Assessment: Tumor or bone marrow samples can be collected to assess target engagement (e.g., by measuring dihydroorotate levels) and to confirm the induction of differentiation and apoptosis in vivo.[17]

-

Signaling Pathways and Downstream Effects

The inhibition of DHODH and subsequent pyrimidine starvation triggers a cascade of downstream events that contribute to the anti-leukemic effects. One of the key downstream effectors is the MYC oncogene. DHODH and MYC are often co-expressed in AML, and DHODH inhibition has been shown to lead to a reduction in MYC protein levels.[1][5] The degradation of MYC, a critical regulator of cell proliferation and differentiation, is a significant contributor to the therapeutic effects of DHODH inhibitors.[1]

The logical relationship between DHODH inhibition and its downstream anti-leukemic effects is depicted in the following diagram.

Conclusion

The validation of DHODH as a therapeutic target in AML is well-established, with a strong preclinical and emerging clinical basis.[3][10][12] The mechanism of action, involving the induction of both apoptosis and differentiation, presents a compelling therapeutic strategy.[3] this compound, as a potent inhibitor of this enzyme, represents a promising candidate for further investigation and development in the treatment of AML. The experimental framework outlined in this guide provides a comprehensive approach for the continued validation and preclinical development of this compound and other novel DHODH inhibitors.

References

- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haematologica.org [haematologica.org]

- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biospectrumasia.com [biospectrumasia.com]

- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Validate User [ashpublications.org]

- 17. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

DHODH-IN-17: A Technical Guide for Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHODH-IN-17, also known as ML390, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including leukemic blasts. Inhibition of DHODH by this compound presents a compelling therapeutic strategy for acute myeloid leukemia (AML) by inducing differentiation and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to DHODH Inhibition in Leukemia

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A hallmark of AML is a blockade in the differentiation of myeloid progenitor cells, leading to their uncontrolled proliferation.[1] Targeting metabolic pathways that are essential for the survival and proliferation of leukemic cells is an emerging and promising therapeutic avenue.[1]

One such pathway is the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] Rapidly proliferating cancer cells are particularly dependent on this pathway to sustain their growth.[3] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and cellular differentiation, making it an attractive target for AML therapy.[3][4]

This compound (ML390) is a small molecule inhibitor developed to target human DHODH.[5][6] Preclinical studies have demonstrated its ability to overcome differentiation blockade in AML models, highlighting its potential as a therapeutic agent.[7][8]

Mechanism of Action of this compound

This compound exerts its anti-leukemic effects by directly inhibiting the enzymatic activity of DHODH.[5][7] This inhibition leads to a depletion of downstream pyrimidine metabolites, such as uridine monophosphate (UMP), and an accumulation of the upstream substrate, dihydroorotate.[8] The resulting pyrimidine starvation triggers a cascade of cellular events:

-

Cell Cycle Arrest: The lack of pyrimidines halts DNA and RNA synthesis, leading to an arrest in the S-phase of the cell cycle.[4]

-

Induction of Apoptosis: Prolonged pyrimidine depletion induces programmed cell death in leukemic cells.[3]

-

Myeloid Differentiation: DHODH inhibition has been shown to overcome the differentiation blockade in AML cells, promoting their maturation into non-proliferating myeloid cells.[7][8]

The selectivity of DHODH inhibitors for cancer cells is attributed to their higher metabolic demand for pyrimidines compared to normal, quiescent cells, which can rely on the pyrimidine salvage pathway.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound (ML390) from preclinical studies.

| Parameter | Value | Description | Reference |

| IC50 (Human DHODH) | 0.40 µM | Concentration required for 50% inhibition of recombinant human DHODH enzyme activity. | [9][10] |

| ED50 (Differentiation) | ~2 µM | Effective concentration for 50% maximal differentiation in murine and human AML cell lines. | [11][12] |

| EC50 (Bone Marrow Cells) | 3 µM | Effective concentration for 50% response in bone marrow cells. | [9] |

Table 1: In Vitro Efficacy of this compound (ML390)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on DHODH enzyme activity.

-

Reagents: Recombinant human DHODH, dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), coenzyme Q0 (CoQ0), reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

-

Procedure:

-

Prepare a reaction mixture containing DHODH enzyme, DCIP, and CoQ0 in the reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 10 minutes at room temperature).

-

Initiate the reaction by adding the substrate, DHO.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[13]

-

Cell Viability and Proliferation Assay (MTS Assay)

This assay assesses the effect of this compound on the viability and proliferation of leukemia cell lines.

-

Cell Lines: Human AML cell lines (e.g., HL-60, THP-1, U937).

-

Reagents: Cell culture medium, this compound, MTS reagent.

-

Procedure:

-

Seed leukemia cells in 96-well plates at a predetermined density.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm to determine the number of viable cells.

-

Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[13][14]

-

Myeloid Differentiation Assay (Flow Cytometry)

This assay quantifies the induction of myeloid differentiation in AML cells following treatment with this compound.

-

Cell Lines: Human AML cell lines (e.g., HL-60, THP-1).

-

Reagents: Cell culture medium, this compound, fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

-

Procedure:

-

Treat AML cells with this compound for a period sufficient to induce differentiation (e.g., 72-96 hours).

-

Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.

-

An increase in the percentage of CD11b- and CD14-positive cells indicates myeloid differentiation.[3][14]

-

Apoptosis Assay (Annexin V/PI Staining)

This assay detects the induction of apoptosis in leukemia cells treated with this compound.

-

Cell Lines: Human AML cell lines.

-

Reagents: Cell culture medium, this compound, Annexin V-FITC, Propidium Iodide (PI).

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 72 hours).

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.[3][14]

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

-

Cell Lines: Human AML cell lines (e.g., MV4-11).

-

Procedure:

-

Subcutaneously or intravenously inject AML cells into the mice.

-

Once tumors are established or leukemia is engrafted, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle to the mice according to a defined schedule and dosage.

-

Monitor tumor growth by measuring tumor volume or assess leukemia burden by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.

-

At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., immunohistochemistry for differentiation markers).[15]

-

Visualizations

Signaling Pathway

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and promoting leukemia cell differentiation and apoptosis.

Experimental Workflow

Caption: Workflow for the preclinical evaluation of this compound in leukemia research.

Logical Relationship

Caption: Logical flow from this compound inhibition to its anti-leukemic effects.

References

- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. | Semantic Scholar [semanticscholar.org]

- 6. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. alexslemonade.org [alexslemonade.org]

- 13. haematologica.org [haematologica.org]

- 14. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]

- 15. rhizen.com [rhizen.com]

An In-Depth Technical Guide on the Molecular Function of DHODH-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This document provides a comprehensive overview of the molecular function of this compound, including its mechanism of action, quantitative activity, and its impact on cellular signaling pathways, with a particular focus on its role in inducing differentiation in acute myeloid leukemia (AML). Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and drug development efforts.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis, making the pyrimidine synthesis pathway a compelling target for therapeutic intervention.[2][3] this compound, a 2-anilino nicotinic acid derivative, has emerged as a valuable research tool for studying the consequences of DHODH inhibition.

Molecular Function and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of human DHODH. This inhibition blocks the production of orotate, a key precursor for the synthesis of uridine monophosphate (UMP), leading to a depletion of the intracellular pyrimidine pool.[1][4] This pyrimidine starvation is the primary mechanism through which this compound induces its downstream cellular effects.

The consequences of DHODH inhibition by compounds like this compound are particularly pronounced in AML, where it has been shown to overcome differentiation blockade.[2][4] By depleting pyrimidines, this compound triggers a cascade of events that ultimately leads to the differentiation of leukemic blasts into more mature myeloid cells.[4][5]

A key molecular event downstream of DHODH inhibition is the reduction of the MYC oncoprotein.[5] MYC is a transcription factor that plays a central role in promoting cell proliferation and inhibiting differentiation. The depletion of pyrimidines following DHODH inhibition leads to a decrease in MYC protein levels, which in turn relieves the block on myeloid differentiation and promotes the expression of differentiation markers such as CD11b and CD14.[5]

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the purified human DHODH enzyme.

| Compound | Target | IC50 (μM) |

| This compound | Human DHODH | 0.40[6] |

Further quantitative data, such as the inhibitor constant (Ki) and IC50 values across a panel of cancer cell lines, are crucial for a more comprehensive understanding of its potency and selectivity.

Signaling Pathways

The inhibition of DHODH by this compound initiates a signaling cascade that culminates in the differentiation of AML cells. The central pathway involves the depletion of pyrimidines, leading to the downregulation of the MYC transcription factor, a key regulator of cell proliferation and differentiation.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against human DHODH. The assay measures the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

This compound (or other test compounds)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.

-

Add the DHODH enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

-

Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation to determine the IC50 value.

Cell-Based Myeloid Differentiation Assay

This protocol outlines a general procedure to assess the ability of this compound to induce differentiation in AML cell lines (e.g., HL-60, THP-1).

Materials:

-

AML cell line (e.g., HL-60)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Flow cytometry antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)

-

Flow cytometer

Procedure:

-

Seed AML cells in a multi-well plate at a suitable density.

-

Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Harvest the cells and wash them with PBS.

-

Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

-

Compare the expression of differentiation markers in treated cells to the vehicle control to determine the differentiation-inducing activity of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the molecular consequences of DHODH inhibition. Its ability to induce myeloid differentiation in AML cells through pyrimidine starvation and subsequent downregulation of MYC highlights the therapeutic potential of targeting this metabolic pathway. The provided data and protocols serve as a foundation for further investigation into the nuanced molecular functions of this compound and the development of next-generation DHODH inhibitors for the treatment of cancer and other diseases characterized by rapid cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]

- 3. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

DHODH-IN-17: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Acute Myeloid Leukemia Research

An In-depth Technical Guide on the Biological Activity of DHODH-IN-17 (ML390)

This technical guide provides a comprehensive overview of the biological activity of this compound, also known as ML390. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, hematology, and drug discovery. This document details the compound's mechanism of action, summarizes its in vitro and in-cell activity, and provides methodologies for key experiments.

Core Concepts and Mechanism of Action

This compound is a 2-anilino nicotinic acid derivative that has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4][5][6][7] This pathway is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.[5][6]

In many cancer cells, particularly in acute myeloid leukemia (AML), there is a high demand for nucleotides to sustain rapid proliferation.[3][4] These cells often rely on the de novo pyrimidine synthesis pathway, making DHODH a compelling therapeutic target.[3][4] this compound exploits this dependency by inhibiting DHODH, leading to a depletion of the pyrimidine pool.[3][8][9] This "pyrimidine starvation" has been shown to overcome the differentiation blockade that is a hallmark of AML, inducing leukemic cells to differentiate into more mature myeloid cells.[3][10] The biological effects of this compound can be rescued by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway, confirming the on-target activity of the compound.[3]

Quantitative Biological Activity

The biological activity of this compound (ML390) and its precursors has been quantified through various enzymatic and cell-based assays. The data is summarized in the tables below.

Table 1: In Vitro DHODH Enzyme Inhibition

| Compound | Human DHODH IC50 (µM) |

| This compound (ML390) | 0.40 [1][2] |

| (R)-Enantiomer of Precursor | Active |

| (S)-Enantiomer of Precursor | Inactive |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In-Cell Activity in AML Models

| Cell Line | Assay | Metric | Value (µM) |

| Murine (ER-HoxA9) | Myeloid Differentiation | ED50 | ~2[8][9][10] |

| Human (U937) | Myeloid Differentiation | ED50 | ~2[8][9][10] |

| Human (THP1) | Myeloid Differentiation | ED50 | ~2[8][9][10] |

ED50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Experimental Protocols

This section details the methodologies for the key experiments used to characterize the biological activity of this compound.

Human DHODH Enzyme Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100, 10% glycerol)

-

Substrates: Dihydroorotate (DHO) and Decylubiquinone

-

Electron acceptor: 2,6-dichloroindophenol (DCIP)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHO, and DCIP.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the recombinant human DHODH enzyme to each well.

-

Immediately start monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percent inhibition for each compound concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

AML Cell Differentiation Assay

This cell-based assay is used to assess the ability of a compound to induce differentiation in AML cell lines.

Materials:

-

AML cell lines (e.g., murine ER-HoxA9-GFP, human U937, or THP1)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Flow cytometer

-

Antibodies for differentiation markers (e.g., anti-CD11b conjugated to a fluorophore)

-

For ER-HoxA9-GFP cells, a GFP reporter indicates differentiation.

Procedure:

-

Seed the AML cells in multi-well plates at a suitable density.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 48-72 hours). Include a positive control (e.g., all-trans retinoic acid for certain cell lines) and a negative control (DMSO vehicle).

-

After the incubation period, harvest the cells.

-

For GFP reporter cell lines, analyze the GFP expression by flow cytometry.

-

For non-reporter cell lines, stain the cells with a fluorescently labeled antibody against a myeloid differentiation marker such as CD11b.

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing the differentiation marker.

-

The ED50 value is calculated by plotting the percentage of differentiated cells against the compound concentration and fitting the data to a dose-response curve.

Visualizations

DHODH Signaling Pathway and Inhibition

Caption: Inhibition of DHODH by this compound blocks pyrimidine biosynthesis.

Experimental Workflow for AML Differentiation Assay

Caption: Workflow for assessing AML cell differentiation induced by this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of the mechanism of action for this compound in AML.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DHODH-IN-17 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] In rapidly proliferating cells, such as cancer cells, the demand for pyrimidines is elevated, making DHODH a compelling target for therapeutic intervention.[2] DHODH-IN-17 is a 2-anilino nicotinic acid derivative that acts as a potent inhibitor of human DHODH, with a reported half-maximal inhibitory concentration (IC50) of 0.40 µM.[3] These application notes provide a detailed protocol for determining the in vitro potency of this compound using a colorimetric enzymatic assay.

Principle of the Assay

The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. In the presence of the enzyme, its substrate dihydroorotate, and a cofactor (e.g., decylubiquinone), DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons generated in this reaction are transferred to DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to the DHODH activity. By measuring the reaction rate in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value of the inhibitor.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound in vitro assay.

| Parameter | Value | Reference |

| Inhibitor | This compound | [3] |

| Target | Human Dihydroorotate Dehydrogenase (DHODH) | [3] |

| IC50 Value | 0.40 µM | [3] |

| Assay Method | DCIP-based colorimetric enzymatic assay | [4][5] |

| Wavelength for Detection | 600 nm | [4] |

Signaling Pathway

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition by this compound blocks the production of orotate, a precursor for uridine monophosphate (UMP), which is essential for the synthesis of all pyrimidine nucleotides.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DHODH-IN-17 Cell-Based Assays

Introduction

DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][3] Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest, and making it a promising target for therapeutic intervention in oncology and autoimmune diseases.[2][4][5] These application notes provide detailed protocols for assessing the cellular activity of this compound.

Mechanism of Action

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][5] this compound, a 2-anilino nicotinic acid derivative, inhibits this enzymatic activity.[1] This blockade of the pyrimidine synthesis pathway results in reduced levels of essential nucleotides like uridine monophosphate (UMP), leading to the inhibition of cell proliferation and cell cycle arrest, particularly at the S-phase.[4][6] The effects of DHODH inhibition can be reversed by supplementing the cell culture medium with uridine, which can be utilized by the pyrimidine salvage pathway to bypass the enzymatic block.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant DHODH inhibitors.

| Compound | Target | IC50 (µM) | Cell Line(s) | Assay Type | Reference |

| This compound | Human DHODH | 0.40 | Not specified | Enzymatic Assay | [1] |

| Brequinar (BQR) | Human DHODH | 0.0021 | - | Enzymatic Assay | [8] |

| Brequinar (BQR) | - | 0.14 | A375 (Melanoma) | Proliferation Assay (XTT) | [4] |

| Brequinar (BQR) | - | 0.24 | H929 (Myeloma) | Proliferation Assay (XTT) | [4] |

| Brequinar (BQR) | - | 0.054 | Ramos (Lymphoma) | Proliferation Assay (XTT) | [4] |

| Teriflunomide | Human DHODH | 0.0245 | - | Enzymatic Assay | [8] |

| A771726 (active metabolite of Leflunomide) | - | 14.52 | A375 (Melanoma) | Proliferation Assay (XTT) | [4] |

| A771726 | - | 45.78 | H929 (Myeloma) | Proliferation Assay (XTT) | [4] |

| A771726 | - | 5.36 | Ramos (Lymphoma) | Proliferation Assay (XTT) | [4] |

Experimental Protocols

Cell Proliferation Assay Using XTT

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines. The XTT assay measures the metabolic activity of viable cells.

Materials:

-

Cancer cell line (e.g., A375, H929, Ramos)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Uridine

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

For rescue experiments, prepare a parallel set of this compound dilutions in medium supplemented with 100 µM uridine.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (with or without uridine). Include vehicle control (DMSO) wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 4 hours at 37°C, 5% CO2.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Normalize the absorbance values to the vehicle control wells.

-

Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for DHODH-IN-17 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-17, also known as ML390, is a potent and specific inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. These characteristics make this compound a promising therapeutic candidate for various malignancies, particularly acute myeloid leukemia (AML).[1][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft models.

Mechanism of Action

This compound targets the enzyme DHODH, which catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH leads to a depletion of downstream pyrimidine nucleotides (UTP, CTP), which are essential for DNA and RNA synthesis. The resulting nucleotide starvation triggers cell cycle arrest, particularly at the S-phase, and induces differentiation in leukemia cells.[6]

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound (ML390)

| Parameter | Cell Line | Value | Reference |

| IC50 (Human DHODH) | - | 0.40 µM | [3] |

| ED50 (Differentiation) | Murine (ER-HoxA9) | ~2 µM | [4][5] |

| ED50 (Differentiation) | Human (U937) | ~2 µM | [4] |

| ED50 (Differentiation) | Human (THP1) | ~2 µM | [4] |

In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models

While specific in vivo xenograft data for this compound (ML390) is not publicly available, studies on other potent DHODH inhibitors like brequinar demonstrate significant anti-leukemic activity in vivo.[1] The following table summarizes representative data for brequinar, which can be used as a benchmark for designing experiments with this compound.

| Compound | Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Brequinar | NSG Mice | Human AML (MOLM-14) | 30 mg/kg, daily oral gavage | Reduced leukemic burden, prolonged survival | [1] |

| Brequinar | NSG Mice | Human AML (OCI-AML3) | 30 mg/kg, daily oral gavage | Reduced leukemic burden, prolonged survival | [1] |

Experimental Protocols

In Vivo Xenograft Model for Acute Myeloid Leukemia

This protocol is a representative example based on established methods for testing DHODH inhibitors in AML xenograft models.[1][4] Optimization for this compound may be required.

1. Cell Culture

-

Cell Lines: Human AML cell lines such as MOLM-14, MV4-11, or THP-1 are commonly used.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

2. Animal Model

-

Strain: Immunodeficient mice such as NOD/SCID gamma (NSG) are recommended for their ability to support the engraftment of human hematopoietic cells.

-

Age/Sex: 6-8 week old female mice are typically used.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

3. Experimental Workflow

Caption: Experimental workflow for a xenograft study.

4. Tumor Cell Implantation

-

Cell Preparation: Harvest AML cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.

-

Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

5. This compound Formulation and Administration

-

Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% methylcellulose in sterile water. The exact formulation may need to be optimized for solubility and stability.

-

Dosing: Based on in vitro potency, a starting dose range of 25-50 mg/kg administered daily by oral gavage is a reasonable starting point. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).

-

Control Group: Administer the vehicle solution to the control group of mice.

6. Monitoring and Endpoints

-

Tumor Growth: Measure tumor volume every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

-

Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when mice show signs of significant morbidity.

-

Pharmacodynamic Markers: At the end of the study, plasma and tumor tissue can be collected to measure the levels of dihydroorotate (the substrate of DHODH) as a biomarker of target engagement.

7. Statistical Analysis

-

Compare tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA with repeated measures.

-

A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a promising inhibitor of DHODH with demonstrated in vitro efficacy against AML cell lines. While specific in vivo xenograft data for this compound is limited, the provided protocol, based on extensive research with other DHODH inhibitors, offers a robust framework for evaluating its anti-cancer activity in preclinical models. Careful optimization of the dosing regimen and formulation will be crucial for successful in vivo studies. The measurement of pharmacodynamic biomarkers will provide valuable insights into the target engagement and efficacy of this compound in a xenograft setting.

References

- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

Application Notes and Protocols for DHODH-IN-17 in Cell Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH leads to depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. This mechanism has shown significant promise in cancer therapy, particularly in acute myeloid leukemia (AML), where it can overcome differentiation blockade and induce apoptosis.[2] These application notes provide detailed protocols for utilizing this compound in cell differentiation studies, focusing on AML cell lines as a primary model.

Mechanism of Action

This compound exerts its biological effects by inhibiting the fourth step of de novo pyrimidine synthesis, the conversion of dihydroorotate to orotate. This leads to a reduction in uridine and cytidine nucleotides, which are critical for nucleic acid synthesis. The resulting replicative stress can induce cell cycle arrest, primarily at the S-phase, and trigger apoptosis.[3] Furthermore, DHODH inhibition has been shown to downregulate the expression of the proto-oncogene c-Myc, a key regulator of cell proliferation and differentiation, thereby promoting the differentiation of leukemic cells.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and other relevant DHODH inhibitors in AML cell lines.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | - | IC50 (human DHODH) | 0.40 µM | [1] |

| Brequinar | THP-1 | EC50 (Differentiation) | 265 nM | [1] |

| Brequinar | U937, THP-1 | ED50 (Differentiation) | ~1 µM | |

| Compound 1 | THP-1 | EC50 (Differentiation) | 32.8 nM | [1] |

| Compound 17 | THP-1 | EC50 (Differentiation) | 17.3 nM | [1] |

| RP7214 | THP-1 | GI50 (Growth Inhibition) | >10 µM (with Uridine) | [2][4] |

| RP7214 | U937, HL-60, MV411 | GI50 (Growth Inhibition) | 2-3.2 µM | [2] |

| Isobavachalcone | HL-60 | IC50 (DHODH) | 0.13 µM | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's instructions for handling and safety precautions for this compound.

-

To prepare a 10 mM stock solution, dissolve 2.49 mg of this compound (MW: 248.67 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Induction of Differentiation in HL-60 Cells

This protocol outlines the procedure for inducing myeloid differentiation in the HL-60 human promyelocytic leukemia cell line using this compound.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (10 mM)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in culture medium. It is recommended to test a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add the prepared this compound working solutions or vehicle control to the respective wells.

-

Incubate the cells for 72-96 hours.

-

After the incubation period, harvest the cells for analysis of differentiation markers.

Protocol 3: Assessment of Myeloid Differentiation by Flow Cytometry

This protocol describes the analysis of myeloid differentiation markers, such as CD11b and CD14, on treated AML cells using flow cytometry.

Materials:

-

Treated and control cells from Protocol 2

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against human CD11b (e.g., FITC-conjugated) and CD14 (e.g., PE-conjugated)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and resuspend the cell pellet in FACS buffer at a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the recommended amount of fluorochrome-conjugated anti-CD11b, anti-CD14, and corresponding isotype control antibodies to the respective tubes.

-

Incubate the tubes for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer.

Flow Cytometry Gating Strategy:

-

Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

-

Create a histogram for each fluorescent channel to determine the percentage of positive cells for CD11b and CD14 compared to the isotype control. An increase in the percentage of CD11b and/or CD14 positive cells in the this compound treated samples compared to the vehicle control indicates induction of differentiation.

Visualizations

Caption: Signaling pathway of this compound induced cell differentiation.

References

- 1. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rhizen.com [rhizen.com]

- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for DHODH-IN-17 Dose-Response Curve Experiment

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-17 is a 2-anilino nicotinic acid derivative that acts as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting this enzyme, this compound disrupts the production of pyrimidines, thereby impeding cell proliferation. This mechanism of action makes it a compound of interest for research in diseases characterized by rapid cell growth, such as acute myeloid leukemia (AML).[1]

These application notes provide detailed protocols for conducting dose-response experiments with this compound to determine its inhibitory activity, both at the enzymatic and cellular levels.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). While comprehensive public data on the full dose-response curve for this compound is limited, the following table includes the established IC50 value and illustrative data points to demonstrate a typical dose-response relationship.

Table 1: Dose-Response Data for this compound

| Concentration (µM) | % Inhibition (Enzymatic Assay - Illustrative) | % Cell Viability (AML Cell Line - Illustrative) |

| 0.01 | 5% | 95% |

| 0.1 | 20% | 80% |

| 0.40 | 50% (IC50) [1] | 55% |

| 1.0 | 75% | 30% |

| 10.0 | 95% | 10% |

| 100.0 | 98% | 5% |

Note: The percent inhibition and cell viability data, with the exception of the confirmed IC50 value, are illustrative to represent a typical dose-response curve and may not reflect actual experimental results.

Signaling Pathway

This compound targets a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and inhibition of cell proliferation.

Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.

Experimental Protocols

Two primary types of assays are recommended for determining the dose-response curve of this compound: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess its effect on cell viability.

Protocol 1: Biochemical DHODH Inhibition Assay (Colorimetric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant human DHODH

-

This compound

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution in DMSO to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

-

DHO: Prepare a 50 mM stock solution in 100 mM NaOH.

-

DCIP: Prepare a 3 mM stock solution in the assay buffer.

-

CoQ10: Prepare a 10 mM stock solution in DMSO.

-

-

Assay Protocol:

-

Add 2 µL of this compound dilutions or DMSO (for control) to the wells of a 96-well plate.

-

Prepare a reaction mixture containing assay buffer, DHO (final concentration 500 µM), DCIP (final concentration 200 µM), and CoQ10 (final concentration 100 µM).

-

Add recombinant human DHODH to the reaction mixture to a final concentration of 5-10 nM.

-

Initiate the reaction by adding 198 µL of the enzyme-containing reaction mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of DCIP reduction) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the viability of a relevant cancer cell line, such as the AML cell line HL-60.

Materials:

-

HL-60 cells (or other suitable AML cell line)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HL-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.

-

Incubate the plate for 72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a dose-response experiment.

Caption: General workflow for a this compound dose-response experiment.

References

Application Notes and Protocols for In Vivo Study of DHODH-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] DHODH is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate.[3][4] Its inhibition leads to depletion of the pyrimidine pool, resulting in cell cycle arrest, differentiation, and apoptosis.[5][6] This makes DHODH a compelling therapeutic target for various cancers, particularly acute myeloid leukemia (AML), where cancer cells are highly dependent on de novo pyrimidine synthesis.[7][8]

DHODH-IN-17 is a potent human DHODH inhibitor with a 2-anilino nicotinic acid scaffold and an IC50 of 0.40 μM.[7] It has been identified as a promising candidate for AML research.[7] These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy of this compound in preclinical models of AML.

Data Presentation

Table 1: In Vitro Activity of Selected DHODH Inhibitors

| Compound | Target | IC50 (nM) | Cell Lines | Effect | Reference |

| This compound | Human DHODH | 400 | - | AML Research Candidate | [7] |

| Brequinar | Human DHODH | 5.2 | THP-1, U937 | Induces Differentiation | [9][10] |

| ML390 | Human DHODH | - | ER-HoxA9, U937, THP1 | Induces Myeloid Differentiation | [1][4] |

| Emvododstat (PTC299) | Human DHODH | - | MOLM-13 | Induces Differentiation and Cytotoxicity | [3] |

| Isobavachalcone | Human DHODH | - | HL60, THP-1 | Induces Apoptosis and Differentiation | [11] |

Table 2: Preclinical In Vivo Data for DHODH Inhibitors in AML Models

| Compound | Animal Model | Cell Line | Dose & Schedule | Key Findings | Reference |

| Brequinar | NOD.SCID Mice | THP-1 (subcutaneous xenograft) | 15 mg/kg, Q3D or 5 mg/kg, daily (route not specified) | Slowed tumor growth, increased CD11b expression (differentiation marker) | [10] |

| Brequinar | Nude Mice | HeLa (subcutaneous xenograft) | 15 mg/kg (route not specified) with Cisplatin (7 mg/kg) | Synergistic inhibition of tumor growth | [5] |

| Isobavachalcone | Subcutaneous Xenograft Mouse Model | HL60 | 15 and 30 mg/kg (route not specified) | Suppressed tumor growth | [11] |

| Emvododstat (PTC299) | Xenograft Mouse Model | MOLM-13 | Not specified | Inhibited tumor growth, increased plasma and tumor DHO levels | [3] |

| HOSU-53 | Xenograft Mouse Model | MOLM-13 | 10 mg/kg, twice a week (route not specified) | Prolonged survival, especially in combination with anti-CD47 | [12] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in an AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous or systemic AML xenograft mouse model.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water, to be optimized based on compound solubility and stability)

-

Human AML cell line (e.g., THP-1, MOLM-13, or HL60)

-

Immunocompromised mice (e.g., NOD.CB17-Prkdcscid/NcrCrl or similar)

-

Matrigel (for subcutaneous models)

-

Sterile PBS

-

Calipers

-

Animal balance

-

Flow cytometer

-

Antibodies for immunophenotyping (e.g., anti-human CD45, anti-mouse CD45, anti-human CD11b)

Procedure:

-

Cell Culture: Culture the selected human AML cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.

-